molecular formula C3H7ClFNO2 B6267335 (2R)-2-amino-3-fluoropropanoic acid hydrochloride CAS No. 59729-22-5

(2R)-2-amino-3-fluoropropanoic acid hydrochloride

Cat. No.: B6267335
CAS No.: 59729-22-5
M. Wt: 143.54 g/mol
InChI Key: BXUGTBKNXOBNNP-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-fluoropropanoic acid hydrochloride is a synthetic amino acid derivative It is characterized by the presence of an amino group, a fluorine atom, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-fluoropropanoic acid hydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of the amino group and the formation of the hydrochloride salt. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-fluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiols in polar solvents.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-amino-3-fluoropropanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on enzyme activity and protein function due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-fluoropropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-chloropropanoic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-2-amino-3-bromopropanoic acid hydrochloride: Contains a bromine atom instead of fluorine.

    (2R)-2-amino-3-iodopropanoic acid hydrochloride: Contains an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-2-amino-3-fluoropropanoic acid hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59729-22-5

Molecular Formula

C3H7ClFNO2

Molecular Weight

143.54 g/mol

IUPAC Name

(2R)-2-amino-3-fluoropropanoic acid;hydrochloride

InChI

InChI=1S/C3H6FNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1

InChI Key

BXUGTBKNXOBNNP-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)F.Cl

Canonical SMILES

C(C(C(=O)O)N)F.Cl

Purity

95

Origin of Product

United States

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